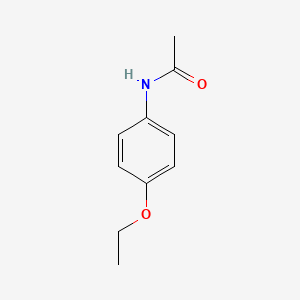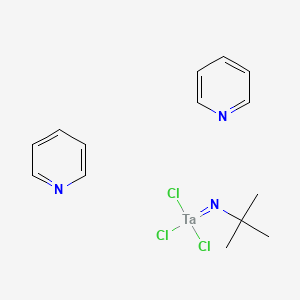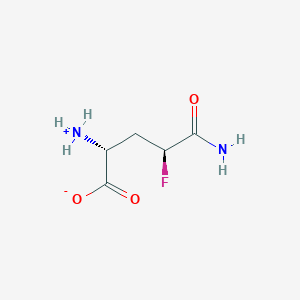
N-Hydroxy Ropinirole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole hydrochloride is synthesized from 2-methyl-3-nitrophenylacetic acid through a series of chemical reactions including chlorination, amidation, and reduction. This process yields N,N-dipropyl-2-methyl-3-nitrophenethylamine, which undergoes further chemical transformations to produce ropinirole hydrochloride (Li Qian, 2007). Ropinirole hydrochloride is a dopamine agonist that specifically binds to D2-like receptors with a selectivity similar to that of dopamine, which is crucial for its pharmacological activity (K. Ravikumar & B. Sridhar, 2006).
Synthesis Analysis
The synthesis involves multiple steps, including a novel nitro reduction/ring-closing/debenzylation process in one pot, yielding the target molecule with high purity and overall yield. A new scalable route to a key intermediate for ropinirole hydrochloride demonstrates the efficiency of the manufacturing technology (H. Chen et al., 2013).
Molecular Structure Analysis
The molecular structure of ropinirole hydrochloride is characterized by its non-ergoline dopamine agonist nature, acting as a substitute for dopamine and binding to dopamine D2 and D3 receptors. The structure is integral to its antiparkinsonian properties (Acta crystallographica. Section C, 2006).
Chemical Reactions and Properties
Ropinirole hydrochloride undergoes various chemical reactions, including interactions with other compounds and degradation under stress conditions. The stability and reactivity under different conditions have been thoroughly investigated, showcasing its complex chemical behavior (Patel Cm et al., 2012).
Physical Properties Analysis
The physical properties of ropinirole hydrochloride, including its solubility, melting point, and stability, are crucial for its formulation and delivery. These characteristics are determined through extensive analysis and play a significant role in its pharmacokinetics and pharmacodynamics.
Chemical Properties Analysis
Ropinirole hydrochloride's chemical properties, such as reactivity with various reagents and stability under different chemical conditions, have been explored. These studies provide insights into its mechanism of action, interaction with biological targets, and potential for drug development.
For more comprehensive information and further reading on the synthesis, structure, and properties of N-Hydroxy Ropinirole Hydrochloride, the following references provide a wealth of scientific research and insights:
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
N-Hydroxy Ropinirole Hydrochloride, a derivative of ropinirole, has been extensively studied in the context of its metabolism and disposition in different species. A study by Ramji et al. (1999) demonstrated that ropinirole hydrochloride is rapidly absorbed from the gastrointestinal tract in animals and humans. It crosses the blood-brain barrier and is extensively metabolized, primarily through N-depropylation and further metabolized into hydroxy and carboxylic acid derivatives. This extensive metabolism, particularly the formation of 7-hydroxy ropinirole which exhibits dopamine agonist activity, highlights the compound's potential therapeutic applications in neurological disorders (Ramji et al., 1999).
Neuroprotective Properties
Recent studies have shed light on the neuroprotective properties of ropinirole. Park et al. (2013) demonstrated that ropinirole protects against MPTP-induced neurotoxicity in mice by inhibiting apoptotic pathways, which suggests its potential therapeutic application in neurodegenerative diseases like Parkinson's disease. This ability to inhibit apoptosis and protect dopaminergic neurons further supports its therapeutic potential (Park et al., 2013).
Enhanced Brain Targeting and Delivery Systems
Innovations in drug delivery systems for ropinirole hydrochloride have also been a focus of research. Mantry's study in 2017 emphasized the potential of intranasal delivery of ropinirole hydrochloride-loaded microemulsion for brain targeting, indicating a significant increase in drug availability in the brain, which could revolutionize treatment modalities for Parkinson’s disease and possibly other neurological conditions (Mantry, 2017).
Dopamine Receptor Agonism and Therapeutic Efficacy
Research by Fukuzaki et al. (2000) and others have indicated that ropinirole's action as a dopamine receptor agonist could be crucial for its therapeutic effects in Parkinson's disease. By stimulating postsynaptic brain dopamine receptors, ropinirole has shown promise in preclinical models of Parkinson's disease, offering insights into its potential benefits in managing the disease (Fukuzaki et al., 2000).
Safety And Hazards
When handling N-Hydroxy Ropinirole Hydrochloride, it is advised to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Zukünftige Richtungen
Ropinirole-loaded self-Nanoemulsifying Drug Delivery system is being developed to reduce the extensive first-pass metabolism associated with Ropinirole . This system can potentially improve the bioavailability and patient compliance and maintain a constant drug level in the blood target tissue by releasing the drug in a zero-order pattern .
Eigenschaften
CAS-Nummer |
1542267-72-0 |
|---|---|
Produktname |
N-Hydroxy Ropinirole Hydrochloride |
Molekularformel |
C₁₆H₂₅ClN₂O₂ |
Molekulargewicht |
312.83 |
Synonyme |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)




